Cas no 58514-32-2 ((3S,5S,8R,9S,10S,13R,14S,17R)-17-[(1R,2E,4S)-1,4-dimethylhex-2-en-1-yl]-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-ol (non-preferred name))

(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(1R,2E,4S)-1,4-dimethylhex-2-en-1-yl]-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-ol (non-preferred name) structure
58514-32-2 structure
Nome del prodotto:(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(1R,2E,4S)-1,4-dimethylhex-2-en-1-yl]-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-ol (non-preferred name)
Numero CAS:58514-32-2
MF:C27H46O
MW:386.653548717499
CID:1610606
PubChem ID:6453642

(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(1R,2E,4S)-1,4-dimethylhex-2-en-1-yl]-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-ol (non-preferred name) Proprietà chimiche e fisiche

Nomi e identificatori

    • (3S,5S,8R,9S,10S,13R,14S,17R)-17-[(1R,2E,4S)-1,4-dimethylhex-2-en-1-yl]-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-ol (non-preferred name)
    • (3S,5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-[(2R,3E,5S)-5-methylhept-3-en-2-yl]hexadecahydro-1H-cyclopenta[a]phenanthren-3-ol (non-preferred name)
    • (22E,24S)-27-Nor-5α-ergost-22-en-3β-ol
    • Patinosterol
    • 27-Norergost-22-en-3-ol, (3β,5α,22E,24S)- (9CI)
    • Inchi: 1S/C27H46O/c1-6-18(2)7-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7-8,18-25,28H,6,9-17H2,1-5H3/b8-7+/t18-,19+,20-,21-,22-,23+,24-,25-,26-,27+/m0/s1
    • Chiave InChI: MQDWBAYFXRRHRX-BPTFOWNUSA-N
    • Sorrisi: C[C@]12CC[C@]3([H])[C@]4(CC[C@H](O)C[C@]4([H])CC[C@@]3([H])[C@]1([H])CC[C@]2([H])[C@H](C)/C=C/[C@@H](C)CC)C

Proprietà calcolate

  • Massa esatta: 386.354866087g/mol
  • Massa monoisotopica: 386.354866087g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 4
  • Complessità: 581
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 10
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 20.2Ų
  • XLogP3: 8.6

(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(1R,2E,4S)-1,4-dimethylhex-2-en-1-yl]-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-ol (non-preferred name) Letteratura correlata

Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso